1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid
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Overview
Description
1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenyl group, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a suitable catalyst to yield the pyrazole ring. The hydroxyl and carboxylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the hydroxyl group yields a ketone derivative.
- Reduction of the carboxylic acid group yields an alcohol derivative.
- Substitution of the chlorine atom yields various substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-chlorophenyl)-3-hydroxy-1H-Pyrazole-5-carboxylic acid
- 1-(4-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid
- 1-(3-bromophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid
Uniqueness: 1-(3-chlorophenyl)-5-hydroxy-1H-Pyrazole-3-carboxylic acid is unique due to the specific positioning of the substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group, in particular, may enhance its interactions with certain biological targets compared to other similar compounds.
Properties
Molecular Formula |
C10H7ClN2O3 |
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Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-9(14)5-8(12-13)10(15)16/h1-5,12H,(H,15,16) |
InChI Key |
GQWRDPHGPXHTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C=C(N2)C(=O)O |
Origin of Product |
United States |
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